2-Ethyl-3-(2-furyl)acrylaldehyde
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Overview
Description
2-Ethyl-3-(2-furyl)acrylaldehyde is an organic compound known for its strong yet soft fragrance. It is commonly used as a component in perfumes and flavorings . The compound has a molecular formula of C9H10O2 and a molecular weight of 150.18 g/mol .
Preparation Methods
2-Ethyl-3-(2-furyl)acrylaldehyde can be synthesized through the reaction of ethyl propenal with furan . This reaction typically requires specific conditions, such as controlled temperature and the presence of a catalyst, to ensure the desired product is obtained. Industrial production methods often involve optimizing these conditions to maximize yield and purity .
Chemical Reactions Analysis
2-Ethyl-3-(2-furyl)acrylaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. For example, halogenation can occur in the presence of halogens like chlorine or bromine.
Condensation: It can participate in condensation reactions, forming larger molecules by combining with other compounds.
Scientific Research Applications
2-Ethyl-3-(2-furyl)acrylaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s fragrance properties make it useful in studying olfactory receptors and related biological pathways.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the development of new drugs and treatments.
Mechanism of Action
The mechanism by which 2-Ethyl-3-(2-furyl)acrylaldehyde exerts its effects involves interactions with molecular targets such as olfactory receptors. These interactions trigger a cascade of biochemical events that result in the perception of fragrance. The compound’s aldehyde group plays a crucial role in these interactions, facilitating binding to specific receptor sites .
Comparison with Similar Compounds
2-Ethyl-3-(2-furyl)acrylaldehyde can be compared to other similar compounds, such as:
3-(2-Furyl)acrylaldehyde: This compound has a similar structure but lacks the ethyl group, resulting in different chemical properties and applications.
2-Ethyl-3-(2-thienyl)acrylaldehyde: This compound has a thiophene ring instead of a furan ring, leading to variations in reactivity and fragrance profile.
2-Ethyl-3-(2-pyridyl)acrylaldehyde: The presence of a pyridine ring in this compound introduces basicity and different chemical behavior compared to the furan ring in this compound.
These comparisons highlight the unique properties of this compound, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
904295-77-8 |
---|---|
Molecular Formula |
C9H10O2 |
Molecular Weight |
150.17 g/mol |
IUPAC Name |
(2E)-2-(furan-2-ylmethylidene)butanal |
InChI |
InChI=1S/C9H10O2/c1-2-8(7-10)6-9-4-3-5-11-9/h3-7H,2H2,1H3/b8-6+ |
InChI Key |
UCPFCQBLYDXPTR-SOFGYWHQSA-N |
Isomeric SMILES |
CC/C(=C\C1=CC=CO1)/C=O |
Canonical SMILES |
CCC(=CC1=CC=CO1)C=O |
boiling_point |
140.00 °C. @ 30.00 mm Hg |
density |
1.057-1.063 |
physical_description |
Pale yellowish liquid; Mild, warm, vegetable-like aroma |
solubility |
Insoluble in water; Soluble in oils Soluble (in ethanol) |
Origin of Product |
United States |
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